N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2OS/c27-23(18-14-13-16-7-1-2-8-17(16)15-18)25-20-10-4-3-9-19(20)24-26-21-11-5-6-12-22(21)28-24/h1-15H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOOYSUWZXGQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Coupling Reaction: The benzothiazole derivative is then coupled with 2-bromonaphthalene-1-carboxylic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide has shown potential in various therapeutic areas:
- Anticancer Activity : Studies have demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer). The IC50 values for these cell lines are summarized in the table below: These findings suggest that the compound may inhibit key enzymes involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, potentially modulating receptors involved in inflammatory responses.
- Antimicrobial Activity : this compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Biological Research
The compound's ability to act as a fluorescent probe is notable due to its excellent photophysical properties. This characteristic allows it to be utilized in biological imaging and tracking studies, enhancing our understanding of cellular processes.
Industrial Applications
In addition to its medicinal applications, this compound is used as an intermediate in the synthesis of dyes and other organic compounds. Its unique structural features make it valuable for developing new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound shares structural motifs with several classes of naphthalene carboxamides and benzothiazole derivatives:
Key Observations :
- The benzothiazole group in the target compound differentiates it from simpler naphthalene carboxamides (e.g., ’s 4-bromophenyl derivative), likely enhancing interactions with hydrophobic protein pockets .
- The naphthalene-2-carboxamide core aligns with compounds like N-(4-bromophenyl)naphthalene-2-carboxamide, which is synthesized via microwave-assisted amidation .
Physicochemical Properties
Predicted properties of the target compound can be inferred from analogs:
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound this compound can be represented by the following structure:
This structure features a benzothiazole moiety linked to a naphthalene core through an amide bond, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, a study by Sekar et al. evaluated various substituted benzothiazoles against bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing that certain derivatives possess significant antibacterial activity . In particular, compounds with the benzothiazole structure showed enhanced efficacy against fungal pathogens like Candida albicans and Aspergillus niger.
Anticancer Activity
Numerous studies have indicated the potential of benzothiazole derivatives in cancer treatment. For example, Leal et al. synthesized various benzothiazole hydrazones and assessed their anticancer properties against human cervical cancer cell lines. The results indicated that these compounds exhibited strong cytotoxic effects, suggesting their potential as anticancer agents .
In another case study, researchers synthesized a series of N-benzothiazole analogs and evaluated their activity against pancreatic cancer cells. The findings suggested that these compounds could induce apoptosis in cancer cells, highlighting their therapeutic potential .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives have also been explored. A study conducted by Sadhasivam et al. found that certain derivatives exhibited significant inhibition of inflammatory responses in vitro. Compounds such as N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamide were particularly noted for their effectiveness in reducing pro-inflammatory cytokine levels .
Enzyme Inhibition Studies
This compound has been identified as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are implicated in pain modulation and inflammation. Research indicates that selective inhibition of these enzymes can lead to significant analgesic effects without the side effects associated with conventional pain medications .
Summary of Biological Activities
Q & A
Q. What established synthetic routes are available for N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide, and what reaction conditions are critical for optimal yield?
- Methodological Answer : The compound is typically synthesized via coupling reactions between benzothiazole derivatives and naphthalene-carboxylic acid precursors. Key steps include:
- Amide bond formation : Use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) under reflux .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 100–120°C) while improving yield (up to 85%) compared to conventional methods .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol ensures purity (>95%) .
Critical parameters : pH control (7–8), anhydrous conditions, and inert atmosphere (N₂/Ar) prevent side reactions.
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Methodological Answer : Structural elucidation involves:
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., 85° between benzothiazole and naphthalene planes) using SHELXL software .
- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm) and amide NH (δ 10.2 ppm, broad singlet) in DMSO-d₆ .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (m/z 413.1 [M+H]⁺) .
Q. What initial biological screening protocols are recommended to assess its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv (MIC <10 µg/mL) .
- Anticancer : MTT assay on HeLa and MCF-7 cell lines (IC₅₀: 12–25 µM) .
- Anti-inflammatory : COX-2 inhibition assay (IC₅₀: 8.3 µM) .
Controls : Include reference drugs (e.g., isoniazid for TB, doxorubicin for cancer) and solvent blanks.
Advanced Research Questions
Q. How to design experiments to evaluate antitubercular efficacy while addressing drug resistance?
- Methodological Answer :
- Target selection : Focus on enzymes like DprE1 (decaprenylphosphoryl-β-D-ribose oxidase) critical for mycobacterial cell wall synthesis. Use molecular docking (AutoDock Vina) to predict binding affinity (ΔG: −9.2 kcal/mol) .
- Resistance models : Test against multidrug-resistant (MDR) M. tuberculosis strains (e.g., Lineage 2 Beijing) using BACTEC MGIT 960 system .
- Synergy studies : Combine with rifampicin or bedaquiline to calculate fractional inhibitory concentration (FIC) indices .
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Metabolic stability : Test in hepatocyte microsomes (e.g., human CYP3A4/5 isoforms) to account for pharmacokinetic variability .
- Structural analogs : Compare with derivatives (e.g., nitro or methoxy substitutions) to identify SAR trends (e.g., electron-withdrawing groups enhance antitubercular activity) .
Q. How can synthesis be optimized for industrial-scale production without compromising purity?
- Methodological Answer :
- Flow chemistry : Use continuous reactors (e.g., Corning AFR) to maintain temperature (100°C) and pressure (1.5 bar), achieving 92% yield .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Process analytics : Implement in-line FTIR to monitor amide bond formation in real-time .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to DprE1 (GROMACS, 50 ns trajectories) to assess stability of hydrogen bonds (e.g., Thr334 backbone) .
- QSAR modeling : Use Dragon descriptors (e.g., Moriguchi octanol-water partition coefficient) to correlate logP (2.8) with antitubercular activity (R²: 0.89) .
- Pharmacophore mapping : Identify essential features (e.g., benzothiazole sulfur as hydrogen bond acceptor) using Schrödinger Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
